

In-depth Technical Guide: Solubility of 3-(4-Formylphenyl)picolinic Acid

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Compound of Interest

Compound Name: 3-(4-Formylphenyl)picolinic acid

Cat. No.: B567804

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of **3-(4-Formylphenyl)picolinic acid** in common laboratory solvents. Following a comprehensive review of available scientific literature and chemical databases, this document summarizes the current state of knowledge regarding this specific compound's solubility profile.

Executive Summary

A thorough search of scientific databases and literature has revealed no published quantitative solubility data for **3-(4-Formylphenyl)picolinic acid** in common solvents. The information available is limited to its synthesis and commercial availability.

Due to the absence of specific data for the target compound, this guide provides solubility information for the parent compound, picolinic acid, as a foundational reference. It is crucial to note that the substitution of a formylphenyl group at the 3-position of the picolinic acid core will significantly influence its physicochemical properties, including solubility. Therefore, the data for picolinic acid should be considered as a rough indicator and not a direct substitute for experimental determination for **3-(4-Formylphenyl)picolinic acid**.

This guide also outlines a standard experimental protocol for determining solubility and presents a conceptual workflow for this process. No specific signaling pathways involving **3-(4-Formylphenyl)picolinic acid** were identified in the literature.

Solubility Data

As of the date of this guide, no specific quantitative solubility data for **3-(4-Formylphenyl)picolinic acid** (CAS No. 1261972-92-2) in common solvents has been found in published scientific literature.

For reference purposes, the following table summarizes the known solubility of the parent compound, picolinic acid.

Solvent	Molar Mass (g/mol)	Temperature (°C)	Solubility (g/100 g of solvent)	Reference
Water	123.11	25	Very Soluble	[1]
Ethanol	123.11	25	6.89	[1]
Benzene	123.11	Not Specified	Difficulty Soluble	[1]
Chloroform	123.11	Not Specified	Difficulty Soluble	[1]
Diethyl Ether	123.11	Not Specified	Difficulty Soluble	[1]
Carbon Disulfide	123.11	Not Specified	Insoluble	[1]

Disclaimer: The solubility of **3-(4-Formylphenyl)picolinic acid** is expected to differ significantly from that of picolinic acid due to the presence of the larger, more hydrophobic, and polarizable 4-formylphenyl substituent. Experimental determination of its solubility is strongly recommended.

Experimental Protocols

In the absence of a specific published method for **3-(4-Formylphenyl)picolinic acid**, a standard and widely accepted experimental protocol for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.

Objective: To determine the saturation concentration of a solute in a solvent at a given temperature.

Materials:

- **3-(4-Formylphenyl)picolinic acid** (solid)
- Solvent of interest (e.g., water, ethanol, acetone, etc.)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

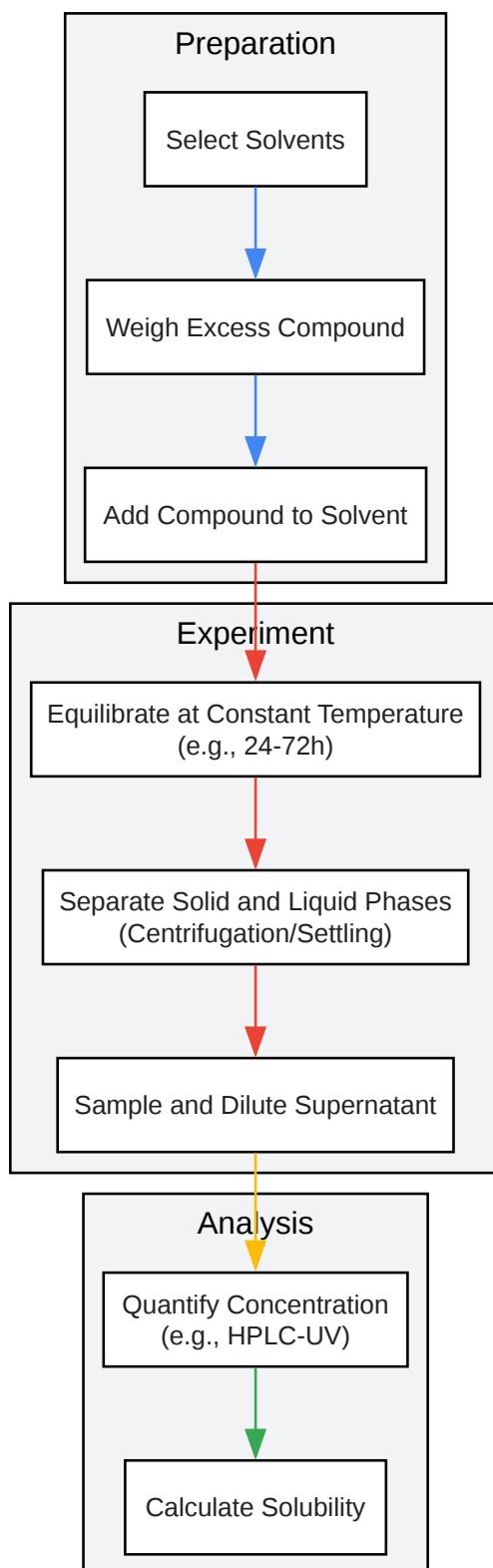
- Preparation of Supersaturated Solutions: Add an excess amount of solid **3-(4-Formylphenyl)picolinic acid** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
- Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
- Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.
- Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot gravimetrically or volumetrically with a suitable solvent in which the compound is freely soluble.
- Quantification: Analyze the concentration of **3-(4-Formylphenyl)picolinic acid** in the diluted sample using a validated analytical method, such as High-Performance Liquid

Chromatography with UV detection (HPLC-UV).

- Calculation: Calculate the original concentration of the saturated solution based on the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

Visualizations

As no specific signaling pathways or detailed experimental workflows for **3-(4-Formylphenyl)picolinic acid** were found, a conceptual diagram illustrating the logical workflow for determining compound solubility is provided below.

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Caption: Conceptual Workflow for Solubility Determination.

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References

- 1. picolinic acid [chemister.ru]
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